molecular formula C15H15F2N5O2S B10928423 1-(difluoromethyl)-5-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-5-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10928423
M. Wt: 367.4 g/mol
InChI Key: WEMPPIXAYJEDKP-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-methyl-N~4~-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a difluoromethyl group, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-5-methyl-N~4~-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-5-methyl-N~4~-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-methyl-N~4~-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-5-methyl-N~4~-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H15F2N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

1-(difluoromethyl)-5-methyl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C15H15F2N5O2S/c1-11-14(10-19-22(11)15(16)17)25(23,24)20-9-12-5-2-3-6-13(12)21-8-4-7-18-21/h2-8,10,15,20H,9H2,1H3

InChI Key

WEMPPIXAYJEDKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)NCC2=CC=CC=C2N3C=CC=N3

Origin of Product

United States

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